Croconazole

Vue d'ensemble

Description

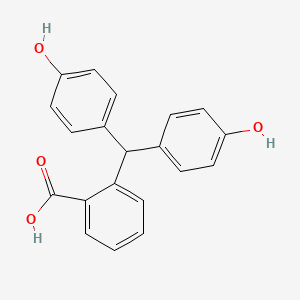

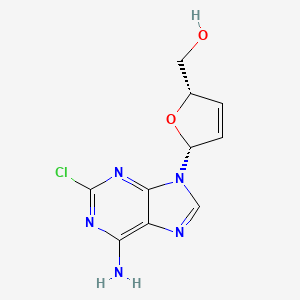

Croconazole is an imidazole antifungal compound known for its broad-spectrum activity against various microorganisms. It is primarily used in the treatment of dermatomycoses and candidiasis. This compound is typically administered topically and was marketed under the name Pilzcin. it is no longer available in the market .

Applications De Recherche Scientifique

Croconazole has been extensively studied for its antifungal properties. It is used in:

Chemistry: As a model compound for studying imidazole-based antifungals.

Biology: To investigate the mechanisms of fungal infections and resistance.

Medicine: For the treatment of fungal infections, particularly those affecting the skin.

Industry: In the development of topical antifungal formulations .

Analyse Biochimique

Biochemical Properties

Croconazole plays a significant role in biochemical reactions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity and function of the cell membrane, leading to fungal cell death. This compound interacts with enzymes such as lanosterol 14α-demethylase, which is crucial for ergosterol synthesis . By binding to this enzyme, this compound prevents the conversion of lanosterol to ergosterol, thereby exerting its antifungal effects.

Cellular Effects

This compound affects various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity, leading to cell lysis and death. In human cells, this compound has been shown to inhibit eicosanoid synthesis in polymorphonuclear leukocytes, which are involved in inflammatory responses . This inhibition can reduce inflammation and provide therapeutic benefits in conditions associated with excessive eicosanoid production.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the heme iron of lanosterol 14α-demethylase, inhibiting its activity. This binding prevents the demethylation of lanosterol, a critical step in ergosterol biosynthesis . Additionally, this compound has been shown to inhibit the activity of 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation . This dual mechanism of action contributes to its antifungal and anti-inflammatory properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its antifungal activity can decrease with prolonged exposure to light and heat . In vitro studies have shown that this compound can maintain its antifungal activity for extended periods, but its efficacy may diminish over time due to degradation. Long-term effects on cellular function include sustained inhibition of ergosterol synthesis and reduced fungal cell viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits fungal growth and reduces inflammation without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes oxidative metabolism by cytochrome P450 enzymes . The primary metabolic pathway involves the hydroxylation of the chlorobenzyl group, followed by conjugation with glucuronic acid. These metabolic processes result in the formation of inactive metabolites that are excreted in the urine. The involvement of cytochrome P450 enzymes in this compound metabolism can lead to drug-drug interactions with other compounds metabolized by the same enzymes.

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can bind to plasma proteins, which facilitates its distribution throughout the body. In tissues, this compound accumulates in lipid-rich areas, such as cell membranes, where it exerts its antifungal effects. The compound’s distribution is influenced by factors such as tissue perfusion and the presence of transport proteins.

Subcellular Localization

Within cells, this compound localizes primarily to the endoplasmic reticulum and cell membranes . This localization is facilitated by its lipophilic nature and the presence of targeting signals that direct it to specific cellular compartments. In the endoplasmic reticulum, this compound interacts with lanosterol 14α-demethylase, inhibiting ergosterol synthesis. Its accumulation in cell membranes disrupts membrane integrity and function, leading to fungal cell death.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of croconazole involves the preparation of 1-(1-{2-[(3-chlorophenyl)methoxy]phenyl}ethenyl)-1H-imidazole. One common method includes the reaction of 3-chlorobenzyl chloride with 2-hydroxyacetophenone to form an intermediate, which is then reacted with imidazole under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions

Croconazole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced forms, and substituted analogues .

Mécanisme D'action

Croconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the cell membrane’s integrity, leading to cell death. The molecular targets include the fungal cytochrome P450 enzyme system .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Miconazole

- Clotrimazole

- Ketoconazole

- Econazole

Uniqueness

Croconazole is unique due to its specific structure, which provides a broad spectrum of antifungal activity. Compared to other imidazole antifungals, this compound has shown superior efficacy against certain dermatophytes and Candida species .

Propriétés

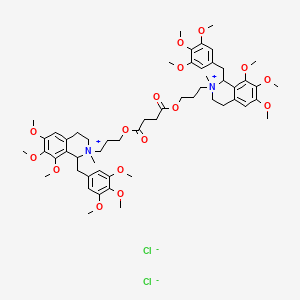

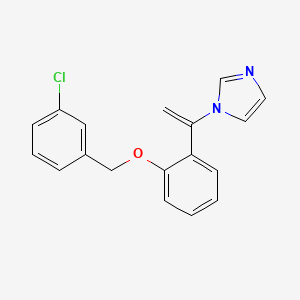

IUPAC Name |

1-[1-[2-[(3-chlorophenyl)methoxy]phenyl]ethenyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O/c1-14(21-10-9-20-13-21)17-7-2-3-8-18(17)22-12-15-5-4-6-16(19)11-15/h2-11,13H,1,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPAGCJNPTUGGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1OCC2=CC(=CC=C2)Cl)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77174-66-4 (hydrochloride) | |

| Record name | Croconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077175510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6058475 | |

| Record name | Croconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77175-51-0 | |

| Record name | Croconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77175-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Croconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077175510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Croconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CROCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/446254H55G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.